

# The function of SMARCA2 in chromatin remodeling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SMARCA2 ligand-7 |           |
| Cat. No.:            | B15621744        | Get Quote |

An In-depth Technical Guide on the Core Function of SMARCA2 in Chromatin Remodeling

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), also known as BRM (Brahma homolog), is a critical protein in the regulation of gene expression.[1] As one of two mutually exclusive catalytic ATPase subunits of the mammalian SWI/SNF chromatin remodeling complex, SMARCA2 utilizes the energy from ATP hydrolysis to modulate the structure of chromatin.[2][3][4] This remodeling activity, which involves repositioning, sliding, or ejecting nucleosomes, alters the accessibility of DNA to transcription factors and other regulatory machinery, thereby controlling gene activation and repression.[4][5][6]

Dysregulation of SMARCA2 function is implicated in various human diseases. De novo missense mutations are the cause of Nicolaides-Baraitser syndrome (NCBRS), a rare developmental disorder.[5][6][7] Furthermore, polymorphisms and altered expression of SMARCA2 have been associated with schizophrenia.[8][9][10] In oncology, SMARCA2 plays a context-dependent role, acting as a tumor suppressor in some contexts while being a critical dependency in others.[5][6] Notably, cancers with inactivating mutations in its paralog, SMARCA4 (BRG1), often exhibit a synthetic lethal dependency on the residual SMARCA2-containing SWI/SNF complexes, making SMARCA2 a compelling therapeutic target.[2][3][11]



This has spurred the development of novel therapeutic modalities, including specific ATPase inhibitors and proteolysis-targeting chimeras (PROTACs) aimed at its targeted degradation.

This guide provides a comprehensive overview of SMARCA2's core functions, its role in disease, quantitative data on its activity and inhibition, and detailed protocols for key experimental assays used in its study.

## **Core Function of SMARCA2 in the SWI/SNF Complex**

## **Architectural Role as a Catalytic Subunit**

SMARCA2 is a key catalytic component of the multi-subunit SWI/SNF complex, a major ATP-dependent chromatin remodeler in mammals.[5][12][13] The complex itself is heterogeneous, with different subunit compositions giving rise to distinct assemblies like cBAF, PBAF, and ncBAF.[4] Within these complexes, the catalytic core is occupied by either SMARCA2 or its highly homologous paralog, SMARCA4, in a mutually exclusive manner.[2][3][14] These two ATPases share approximately 75% sequence identity and have both overlapping and distinct functions.[2] The presence of either SMARCA2 or SMARCA4, along with other variant-specific subunits, dictates the complex's genomic targeting and functional specificity.[4][15]

### **ATPase-Dependent Chromatin Remodeling**

The primary function of SMARCA2 is to transduce the chemical energy from ATP hydrolysis into the mechanical force required to alter chromatin structure.[1][5][16] The protein contains a highly conserved helicase and ATPase domain that is essential for this activity.[6][12][13] By binding to and hydrolyzing ATP, SMARCA2 can induce several changes to nucleosomes, the fundamental repeating units of chromatin:

- Nucleosome Sliding: Shifting a nucleosome along the DNA to expose or conceal specific sequences.
- Nucleosome Ejection: Completely removing a nucleosome from a stretch of DNA.
- Histone Dimer Exchange: Replacing canonical histones with histone variants.



These actions collectively make chromatin more dynamic, allowing transcriptional machinery to access genes that are normally repressed by a compact chromatin structure.[5][12] The ATPase activity, not the bromodomain, has been identified as the essential function for the proliferation of cancer cells dependent on SMARCA2.[11][17]



Click to download full resolution via product page



SMARCA2's core function within the SWI/SNF complex.

## Role of SMARCA2 in Disease and as a Therapeutic Target Cancer

The role of SMARCA2 in cancer is highly context-dependent. While it can act as a tumor suppressor, its paralog, SMARCA4, is one of the most frequently mutated subunits in the SWI/SNF complex across human cancers.[2] A significant portion of tumors with inactivating mutations in SMARCA4 become dependent on the remaining SMARCA2-containing SWI/SNF complexes for their survival and proliferation.[2][11] This phenomenon, known as synthetic lethality, creates a specific vulnerability that can be exploited therapeutically.[3][17]

Targeting SMARCA2 in SMARCA4-mutant cancers has become a promising strategy.[2][18] This has led to the development of two main classes of therapeutics:

- ATPase Inhibitors: Small molecules that bind to the ATPase domain of SMARCA2, blocking its catalytic activity and thereby inhibiting the function of the SWI/SNF complex.[1][14]
- PROTAC Degraders: Proteolysis-targeting chimeras are bifunctional molecules that link SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[18][19][20]





Click to download full resolution via product page

Synthetic lethality of SMARCA2 in SMARCA4-mutant cancer.

## **Developmental and Neurological Disorders**

- Nicolaides-Baraitser Syndrome (NCBRS): This rare genetic disorder is caused by de novo
  heterozygous mutations in the SMARCA2 gene.[5][7] These mutations almost always occur
  within the ATPase domain, leading to the formation of nonfunctional SWI/SNF complexes
  that cannot remodel chromatin effectively.[5] This widespread dysregulation of gene activity
  results in the syndrome's characteristic features, including intellectual disability, sparse hair,
  distinctive facial features, and seizures.[5][7]
- Schizophrenia: Genome-wide association studies have identified polymorphisms in the SMARCA2 gene that are associated with an increased risk for schizophrenia.[8][9][10] Some of these risk alleles have been shown to result in lower SMARCA2 expression levels or reduced nuclear localization of the protein, suggesting that impaired chromatin remodeling may contribute to the pathophysiology of the disease.[9][10]

## **Quantitative Data Summary**



The development of molecules targeting SMARCA2 has generated significant quantitative data regarding their potency and selectivity.

Table 1: Potency of SMARCA2-Targeting Compounds

| Compound<br>Type          | Compound<br>Name | Target(s)           | Assay Type                              | Potency                           | Reference |
|---------------------------|------------------|---------------------|-----------------------------------------|-----------------------------------|-----------|
| PROTAC<br>Degrader        | YDR1             | SMARCA2             | In-Cell<br>Western<br>(Degradatio<br>n) | DC <sub>50</sub> : 60 nM<br>(48h) | [21]      |
| PROTAC<br>Degrader        | YD54             | SMARCA2             | In-Cell<br>Western<br>(Degradation)     | DC50: 16 nM<br>(48h)              | [21]      |
| PROTAC<br>Degrader        | A947             | SMARCA2/4           | In-Cell<br>Western<br>(Degradation)     | DC50<br>(SMARCA2):<br>~3 nM       | [19][20]  |
| PROTAC<br>Degrader        | A947             | SMARCA2/4           | In-Cell<br>Western<br>(Degradation)     | DC₅₀<br>(SMARCA4):<br>~85 nM      | [19][20]  |
| Bromodomai<br>n Inhibitor | PFI-3            | SMARCA2/4,<br>PBRM1 | Biochemical                             | IC50<br>(SMARCA2):<br>89 nM       | [17]      |
| Bromodomai<br>n Inhibitor | DCSM06           | SMARCA2-<br>BRD     | AlphaScreen<br>(Inhibition)             | IC50: 39.9 μM                     | [22]      |
| Bromodomai<br>n Inhibitor | DCSM06           | SMARCA2-<br>BRD     | SPR<br>(Binding)                        | Kd: 38.6 μM                       | [22]      |
| Bromodomai<br>n Inhibitor | DCSM06-05        | SMARCA2-<br>BRD     | AlphaScreen<br>(Inhibition)             | IC50: 9.0 μM                      | [22]      |

| Bromodomain Inhibitor | DCSM06-05 | SMARCA2-BRD | SPR (Binding) | Kd: 22.4  $\mu M$  |[22] |



DC<sub>50</sub>: Half-maximal degradation concentration; IC<sub>50</sub>: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Quantitative Proteomics of SMARCA2 Degradation

| Cell Line                 | Treatmen<br>t  | Duration | Most<br>Degraded<br>Protein | Fold<br>Change<br>vs.<br>Control | Other<br>Effects                    | Referenc<br>e |
|---------------------------|----------------|----------|-----------------------------|----------------------------------|-------------------------------------|---------------|
| H1792<br>(SMARCA<br>4-WT) | 100 nM<br>YDR1 | 48 h     | SMARCA<br>2                 | >1.5-fold<br>decrease            | SMARCA<br>4<br>minimally<br>altered | [21]          |
| H1792<br>(SMARCA<br>4-WT) | 20 nM<br>YD54  | 24 h     | SMARCA2                     | >1.5-fold<br>decrease            | SMARCA4<br>minimally<br>altered     | [21]          |

| SW1573 | 100 nM A947 | 8 h | SMARCA2 | ~16-fold decrease (log2 change  $\approx$  -4) | No significant off-targets |[19] |

## Key Experimental Methodologies Chromatin Immunoprecipitation sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as SMARCA2. It provides a snapshot of the protein-DNA interactions within the cell at a specific time point.[23][24]

#### **Detailed Protocol:**

- Cross-linking: Treat cells (e.g., 1x10<sup>7</sup> HeLa cells) with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.[25] This preserves the in vivo interactions.
- Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei to enrich for chromatin and reduce cytoplasmic protein contamination.[25]

### Foundational & Exploratory





- Chromatin Fragmentation: Shear the chromatin into smaller fragments (typically 100-500 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[23][25] This step is critical for achieving good resolution in the final data.
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
  - Add a ChIP-grade primary antibody specific to SMARCA2 to the lysate.
  - Incubate overnight at 4°C to allow the antibody to bind to the SMARCA2-chromatin complexes.
  - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washing: Perform a series of washes with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin and proteins.
- Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.
- DNA Purification: Purify the DNA using spin columns or phenol-chloroform extraction.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced using a next-generation sequencing platform.[26]
- Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are significantly enriched for SMARCA2 binding.





Click to download full resolution via product page

A simplified workflow for a ChIP-seq experiment.



## **PROTAC-Mediated Degradation Analysis**

This workflow is used to confirm the activity and selectivity of a PROTAC designed to degrade SMARCA2.

#### **Detailed Protocol:**

- Cell Treatment: Culture SMARCA4-mutant (e.g., SW1573) and SMARCA4-wild-type cells.
   Treat cells with a dose-response of the SMARCA2 PROTAC (e.g., A947) for a specified time (e.g., 18-24 hours).[19][20] Include vehicle (DMSO) and negative control compounds.
- Mechanism Validation (Optional): To confirm the degradation mechanism, pre-treat cells with a proteasome inhibitor (MG-132) or an E3 ligase inhibitor (e.g., MLN-7243 for neddylation) before adding the PROTAC.[19] Successful degradation should be blocked by these inhibitors.
- Protein Level Quantification (Western Blot / In-Cell Western):
  - Lyse the treated cells and quantify total protein.
  - Perform SDS-PAGE and transfer proteins to a membrane.
  - Probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, HDAC1).
  - Use fluorescently labeled secondary antibodies for detection.
  - Quantify band intensity to determine the relative protein levels. Calculate DC<sub>50</sub> and D<sub>max</sub>
     values from the dose-response curve.[19][21]
- Global Proteome Selectivity (Mass Spectrometry):
  - Treat cells with the PROTAC at a concentration that gives maximal degradation.
  - Lyse cells in a urea-based buffer.
  - Digest proteins into peptides (e.g., with trypsin).

## Foundational & Exploratory





- Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
- Analyze samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[19][21]
- Analyze the data to identify and quantify thousands of proteins. Plot the fold change of each protein to visually confirm that SMARCA2 is the most significantly downregulated protein, demonstrating selectivity.[19][21]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Gene SMARCA2 [maayanlab.cloud]
- 7. SWI/SNF-Related SMARCA2 Gene Mutation Associated with Nicolaides—Baraitser's Syndrome: Follow-up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Involvement of SMARCA2/BRM in the SWI/SNF chromatin-remodeling complex in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. SMARCA2 Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The ATPase module of mammalian SWI/SNF family complexes mediates subcomplex identity and catalytic activity-independent genomic targeting PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMARCA2 protein: Structure, function and perspectives of drug design PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 19. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay PMC [pmc.ncbi.nlm.nih.gov]
- 23. trepo.tuni.fi [trepo.tuni.fi]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays |
   Thermo Fisher Scientific US [thermofisher.com]
- 25. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 26. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [The function of SMARCA2 in chromatin remodeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621744#the-function-of-smarca2-in-chromatin-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com